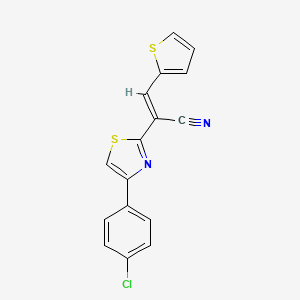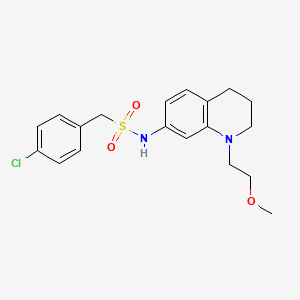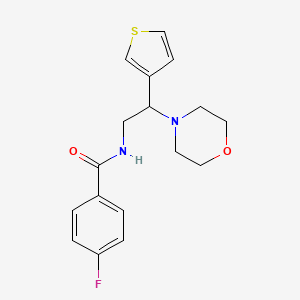
4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a morpholino group and a thiophene ring, both of which are common in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzamide group, a morpholino group, and a thiophene ring. The benzamide group consists of a benzene ring attached to an amide group. The morpholino group is a six-membered ring containing an oxygen and a nitrogen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the morpholino group, and the thiophene ring. Each of these groups can participate in various chemical reactions. For example, the amide group can undergo hydrolysis, the morpholino group can participate in substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water. The compound’s boiling point, melting point, and other properties could be predicted using computational chemistry methods .Scientific Research Applications
Gastrokinetic Activity
Research has highlighted the synthesis and evaluation of benzamide derivatives, including compounds structurally related to 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, for their gastrokinetic activity. These compounds have been shown to enhance gastric emptying, with certain derivatives exhibiting potent activity comparable to that of known gastrokinetic agents without the dopamine D2 receptor antagonistic activity seen in traditional treatments (Kato et al., 1991).
Antimicrobial Activities
The development of novel benzamide derivatives incorporating fluoro and morpholino groups has been targeted for their potential antimicrobial activities. These synthesized compounds have been tested against various bacterial and fungal strains, showing promising results in comparison with standard antibiotics (Patharia et al., 2020). Another study synthesized and characterized compounds for their antibacterial, antioxidant, and anti-TB activities, revealing significant antimicrobial potential (Mamatha S.V et al., 2019).
Anti-Hepatitis B Virus Activity
Investigations into novel benzamide derivatives have also explored their role as potential inhibitors of hepatitis B. A specific study developed a synthesis method for a compound showing in vitro nanomolar inhibitory activity against HBV, demonstrating its potential as a new therapeutic agent (Ivachtchenko et al., 2019).
Alzheimer's Disease Research
A selective serotonin 1A molecular imaging probe, structurally related to the compound , was used in Alzheimer's disease research. This probe, combined with PET imaging, helped in quantifying receptor densities in the brains of patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Mercuric Ion Detection
In another interesting application, a thioamide derivative of 8-hydroxyquinoline-benzothiazole, showing highly selective fluorescence enhancement properties in the presence of Hg2+ ions, was developed. This compound's signaling behavior, originating from the induced transformation by Hg2+ ions, presents a novel approach for selective and sensitive mercuric ion detection (Song et al., 2006).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Many drugs containing a benzamide group work by inhibiting certain enzymes . The morpholino group and the thiophene ring could also interact with biological targets, but the specifics would depend on the exact context .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTAHJCUOMCFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
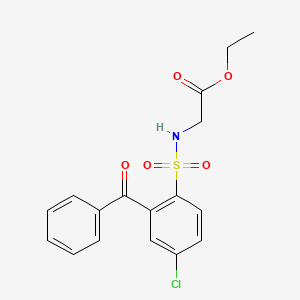


![N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

![2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2919541.png)
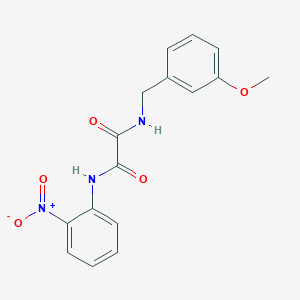
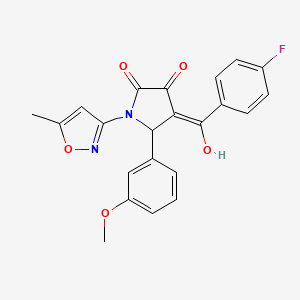
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide](/img/structure/B2919549.png)
